
Icmt-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-28 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This compound has shown significant potential in scientific research due to its ability to inhibit ICMT with an IC50 value of 0.008 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-28 involves the preparation of methylated tetrahydropyranyl derivatives. The detailed synthetic route includes the use of specific reagents and conditions to achieve the desired product. For instance, the synthesis may involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the proper formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the product, and implementing quality control measures to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-28 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to inhibit the enzyme ICMT .
Common Reagents and Conditions
The inhibition of ICMT by this compound involves specific binding to the enzyme, which is facilitated by the molecular structure of the compound. The conditions for this reaction are typically physiological, involving the presence of ICMT and this compound in a suitable buffer solution .
Major Products Formed
The major product of the reaction between this compound and ICMT is the inhibited form of the enzyme. This inhibition prevents the methylation of isoprenylcysteine residues on target proteins, thereby affecting their function and localization .
Scientific Research Applications
Icmt-IN-28 has a wide range of applications in scientific research:
Mechanism of Action
Icmt-IN-28 exerts its effects by binding to the active site of ICMT, thereby inhibiting its enzymatic activity. This inhibition prevents the methylation of isoprenylcysteine residues on target proteins, which is essential for their proper function and localization. The molecular targets of this compound include proteins involved in cell signaling pathways, such as Ras, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed through optimization of cysmethynil.
Uniqueness of Icmt-IN-28
This compound stands out due to its high potency (IC50 = 0.008 μM) compared to other ICMT inhibitors. Its unique molecular structure allows for effective binding to the ICMT enzyme, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28FNO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-[4-(3-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(11-13-26-21,17-6-4-7-18(23)14-17)10-12-24-19-8-5-9-20(15-19)25-3/h4-9,14-15,24H,10-13,16H2,1-3H3 |
InChI Key |
NZHDXAPYOUFMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
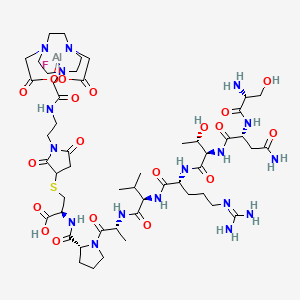
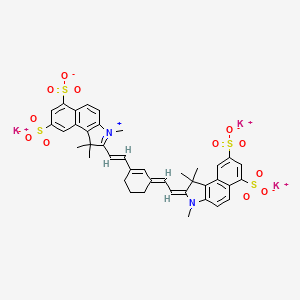
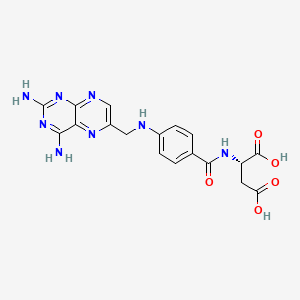

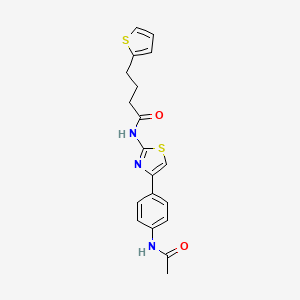
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
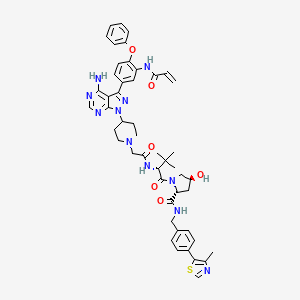
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


